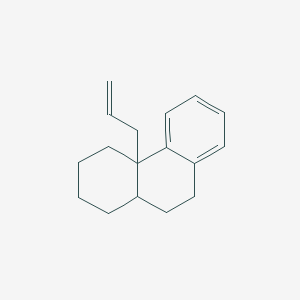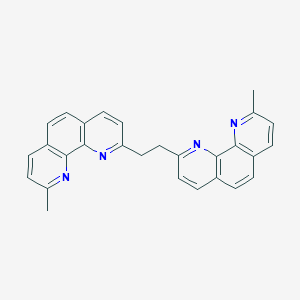
2,2'-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) is a complex organic compound known for its unique structure and properties It consists of two 9-methyl-1,10-phenanthroline units connected by an ethane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) typically involves the reaction of 9-methyl-1,10-phenanthroline with ethane-1,2-diyl dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often synthesized using large-scale organic synthesis techniques. These methods involve the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a metal-based drug.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) exerts its effects is primarily through its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins and metalloenzymes by removing the metal ion required for their catalytic activity. The compound targets mainly zinc metallopeptidases, with a much lower affinity for calcium .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A simpler analog that lacks the ethane-1,2-diyl bridge and is widely used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with a different structure.
2,2’-Bipyrimidine: A compound with similar chelating properties but with pyrimidine rings instead of phenanthroline.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(9-methyl-1,10-phenanthroline) is unique due to its ethane-1,2-diyl bridge, which provides additional flexibility and spatial arrangement compared to its simpler analogs. This structural feature can influence the compound’s binding affinity and selectivity towards metal ions, making it a valuable ligand in coordination chemistry and catalysis.
Propiedades
Número CAS |
120096-06-2 |
|---|---|
Fórmula molecular |
C28H22N4 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-methyl-9-[2-(9-methyl-1,10-phenanthrolin-2-yl)ethyl]-1,10-phenanthroline |
InChI |
InChI=1S/C28H22N4/c1-17-3-5-19-7-9-21-11-13-23(31-27(21)25(19)29-17)15-16-24-14-12-22-10-8-20-6-4-18(2)30-26(20)28(22)32-24/h3-14H,15-16H2,1-2H3 |
Clave InChI |
ULPRXEWUMBQXLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)CCC4=NC5=C(C=CC6=C5N=C(C=C6)C)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
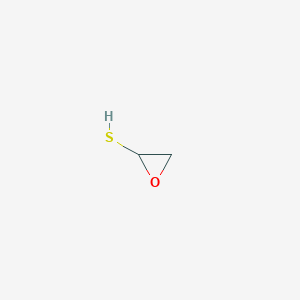

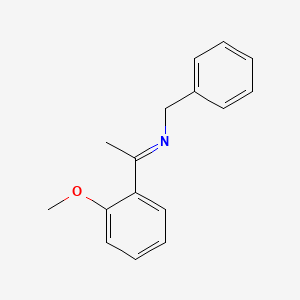

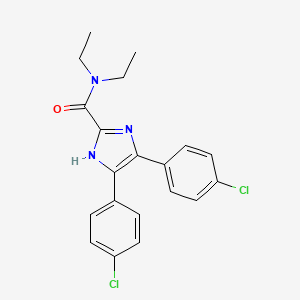
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)

![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
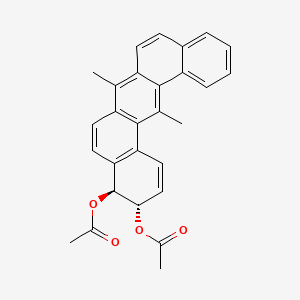
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
